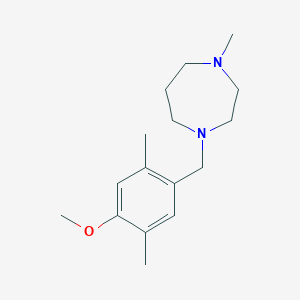

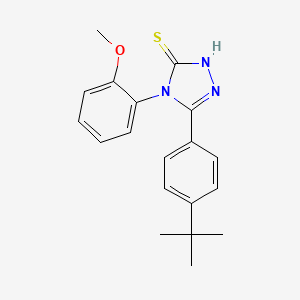

![molecular formula C13H20N4O2 B5656155 N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide](/img/structure/B5656155.png)

N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidines are aromatic heterocyclic compounds, notable for their presence in DNA and RNA as bases cytosine, thymine, and uracil. These compounds are fundamental in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The structural versatility of pyrimidines allows for extensive modifications, leading to a wide range of biological activities and applications in drug development (Rashid et al., 2021).

Synthesis Analysis

The synthesis of pyrimidines and their derivatives can be accomplished through several methods, including multicomponent reactions (MCRs). These approaches allow for the efficient construction of pyrimidine scaffolds with diverse substitutions, providing valuable tools for the discovery of new therapeutic agents. The use of hybrid catalysts, for example, has shown to be effective in the synthesis of substituted pyrimidines, highlighting the importance of catalyst selection in the synthesis process (Parmar et al., 2023).

Molecular Structure Analysis

The molecular structure of pyrimidines is crucial for their biological activity. Structural modifications can significantly influence their pharmacological profile. The analysis of structure-activity relationships (SARs) is essential for understanding how different substitutions on the pyrimidine ring affect its biological properties and for designing more potent and selective drug candidates (Natarajan et al., 2022).

Chemical Reactions and Properties

Pyrimidines undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the electron-rich nature of the heterocyclic ring. These reactions are pivotal for the functionalization of the pyrimidine ring, enabling the synthesis of a wide array of derivatives with enhanced biological activity. The chemical properties of pyrimidines, such as their reactivity and stability, are influenced by the nature and position of substituents on the ring (JeelanBasha & Goudgaon, 2021).

Propriétés

IUPAC Name |

N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-ethylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-4-11-15-6-9(7-16-11)13(19)17-10(12(14)18)5-8(2)3/h6-8,10H,4-5H2,1-3H3,(H2,14,18)(H,17,19)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTAHKYTAYSZGY-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)NC(CC(C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC=C(C=N1)C(=O)N[C@@H](CC(C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

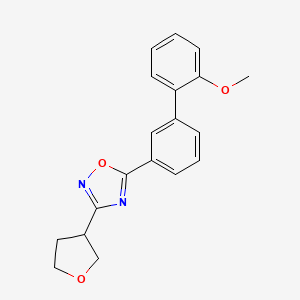

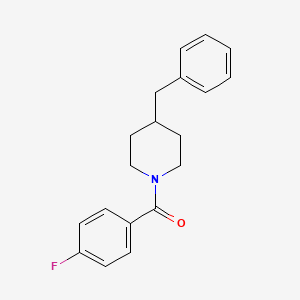

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5656076.png)

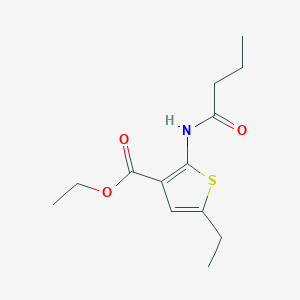

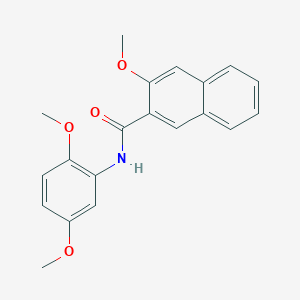

![1-[3-(phenylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5656083.png)

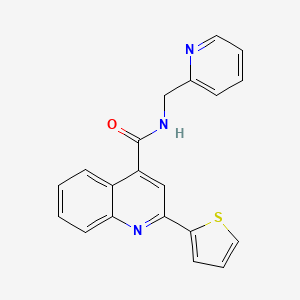

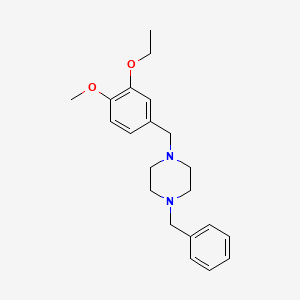

![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)

![2-anilino-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5656144.png)

![4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5656158.png)

![4-{[1-cyclohexyl-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5656173.png)